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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase inhibition profile of BAY-826,
a potent and selective TIE-2 inhibitor, against other kinase inhibitors with overlapping targets.
The information presented herein is intended to assist researchers in selecting the most
appropriate chemical probes for their studies and to provide a broader context for the
experimental effects observed with these compounds.

Introduction to BAY-826

BAY-826 is a small molecule inhibitor primarily targeting the TIE-2 receptor tyrosine kinase, a
key regulator of angiogenesis and vascular stability. With a dissociation constant (Kd) of 1.6 nM
for TIE-2, BAY-826 demonstrates high-affinity binding to its primary target. However, like most
kinase inhibitors, it exhibits some degree of off-target activity. Understanding this off-target
profile is crucial for interpreting experimental results and anticipating potential side effects in
clinical applications. This guide compares the kinase inhibition profile of BAY-826 with other
selected kinase inhibitors: Rebastinib, another TIE-2 inhibitor, and the multi-kinase inhibitors
Cabozantinib, Sunitinib, and Pazopanib, which also have activity against TIE-2 among other
kinases.

Comparative Kinase Inhibition Profiles

The following table summarizes the percentage of inhibition of a panel of kinases by BAY-826
and selected alternative inhibitors at a concentration of 100 nM. This data, where available, is
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derived from KINOMEscan™ assays, providing a standardized platform for comparison. Lower
percentages indicate weaker inhibition, signifying greater selectivity for the primary target.
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Note: "Data not available" indicates that specific percentage inhibition data at 100nM from a
comprehensive KINOMEscan™ was not found in the public domain at the time of this review.
The primary targets for each inhibitor are highlighted in bold.

Signaling Pathway Context

To better understand the implications of on- and off-target kinase inhibition, the following
diagrams illustrate the signaling pathways involving the primary target of BAY-826 (TIE-2) and
its key off-targets (DDR1, DDR2, and LOK).
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Experimental Protocols

The kinase inhibition data presented in this guide is primarily generated using the
KINOMEscan™ assay platform. Below is a detailed description of the general methodology.

KINOMEscan™ Competition Binding Assay
Objective: To measure the binding affinity of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound
competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
The amount of kinase that binds to the solid support is quantified via quantitative PCR (QPCR)
of the DNA tag. A lower amount of bound kinase in the presence of the test compound
indicates stronger binding of the compound to the kinase.
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Materials:

DNA-tagged kinases

Streptavidin-coated magnetic beads

Biotinylated small molecule ligands

Test compound (e.g., BAY-826)

Assay buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)

Wash buffer (e.g., 1x PBS, 0.05% Tween 20)

Elution buffer

qPCR reagents

Procedure:

Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated
small molecule ligand to generate the affinity resin. The beads are then washed to remove
any unbound ligand.

Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at
various concentrations) are combined in a well of a multi-well plate. The reaction is incubated
to allow the binding to reach equilibrium.

Washing: The beads are washed to remove any unbound kinase and test compound.

Elution: The bound kinase is eluted from the affinity resin.

Quantification: The amount of eluted, DNA-tagged kinase is quantified using gPCR.

Data Analysis: The amount of kinase captured on the beads is measured for each
concentration of the test compound. The results are typically expressed as a percentage of
the DMSO control (vehicle). A dose-response curve is generated to calculate the dissociation
constant (Kd) or the percentage inhibition at a specific concentration.
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Discussion

BAY-826 is a highly selective inhibitor of TIE-2, with potent activity against its intended target
and a limited number of off-targets. The KINOMEscan data reveals that at a concentration of
100 nM, BAY-826 strongly inhibits TIE-1, DDR1, DDR2, and LOK (STKZ10) in addition to TIE-2.
Importantly, it shows minimal inhibition of other key angiogenic kinases such as VEGFR2 and
PDGFR[ at this concentration, highlighting its selectivity within this class of kinases.

In comparison, other kinase inhibitors with TIE-2 activity exhibit broader kinase inhibition
profiles. Rebastinib, while also a potent TIE-2 inhibitor, demonstrates significant inhibition of
ABL1, FLT3, and SRC, among others. The multi-kinase inhibitors Cabozantinib, Sunitinib, and
Pazopanib have much broader off-target profiles, inhibiting a wide range of kinases including
VEGFRs, c-KIT, MET, and AXL. This broader activity can contribute to their therapeutic efficacy
in various cancers but may also lead to a higher incidence of off-target side effects.

The choice of a kinase inhibitor for research or therapeutic purposes should be guided by a
thorough understanding of its on- and off-target activities. For studies specifically focused on
the role of TIE-2, BAY-826 offers a more selective tool compared to the multi-kinase inhibitors.
However, when investigating cellular processes where multiple signaling pathways may be
involved, or in certain cancer contexts, the broader activity of compounds like Cabozantinib,
Sunitinib, or Pazopanib might be advantageous.

Conclusion

BAY-826 is a potent and selective TIE-2 kinase inhibitor with a well-defined off-target profile
that includes TIE-1, DDR1, DDR2, and LOK. Its high selectivity against other angiogenic
kinases makes it a valuable tool for studying TIE-2 biology. In contrast, other TIE-2 active
compounds such as Rebastinib and the multi-kinase inhibitors Cabozantinib, Sunitinib, and
Pazopanib exhibit broader kinase inhibition profiles. This comparative guide provides essential
data to aid researchers in the rational selection and interpretation of experiments using these
small molecule inhibitors. A comprehensive understanding of a compound's kinome-wide
activity is paramount for the accurate interpretation of experimental outcomes and for the
development of safer and more effective targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10786929?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3171802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3171802/
https://www.carnabio.com/english/science/oneItem.cgi?id=439&pid=995
https://apac.eurofinsdiscovery.com/solution/kinomescan-technology/
https://pubmed.ncbi.nlm.nih.gov/33260548/
https://pubmed.ncbi.nlm.nih.gov/33260548/
https://pubmed.ncbi.nlm.nih.gov/33260548/
https://www.benchchem.com/product/b10786929#off-target-kinase-inhibition-profile-of-bay-826
https://www.benchchem.com/product/b10786929#off-target-kinase-inhibition-profile-of-bay-826
https://www.benchchem.com/product/b10786929#off-target-kinase-inhibition-profile-of-bay-826
https://www.benchchem.com/product/b10786929#off-target-kinase-inhibition-profile-of-bay-826
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10786929?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact
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